Copper acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;copper | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSVAKGZBVPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CuO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4180-12-5 | |
| Details | Compound: Acetic acid, copper salt (1:?) | |
| Record name | Acetic acid, copper salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10939099 | |
| Record name | Acetic acid--copper (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-71-2, 4180-12-5, 17856-17-6 | |
| Record name | Cupric acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, copper salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid--copper (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis of Copper Acetate (B1210297) Variants
The ability to synthesize specific variants of copper acetate, whether in its simple anhydrous and hydrated forms or as more complex coordinated molecules, is fundamental to its application in further chemical research and material science.
The two primary forms of copper(II) acetate are the hydrated, typically monohydrate, and the anhydrous versions. The hydrated derivative, Cu₂(OAc)₄(H₂O)₂, is the commercially available form and presents as a bluish-green crystalline solid. chemeurope.comwikipedia.org The anhydrous form, Cu₂(OAc)₄, is a dark green solid. chemeurope.comwikipedia.org
The synthesis of anhydrous copper(II) acetate is most commonly achieved by the dehydration of the hydrated form. This is typically accomplished by heating the hydrated salt at approximately 100°C in a vacuum, which drives off the two water molecules of ligation. chemeurope.comsciencemadness.orgcdnsciencepub.com
| Compound | Formula | Synthesis Method | Key Conditions | Reference |
|---|---|---|---|---|
| Copper(II) acetate monohydrate | Cu₂(OAc)₄(H₂O)₂ | Reaction of copper base with acetic acid | Starting materials: Copper(II) hydroxide (B78521) or carbonate | wikipedia.orgsciencemadness.org |
| Copper(II) acetate monohydrate | Cu₂(OAc)₄(H₂O)₂ | Reaction from copper sulfate | Reactants: CuSO₄, NH₃, CH₃COOH | chemeurope.com |
| Anhydrous copper(II) acetate | Cu₂(OAc)₄ | Dehydration of hydrated form | Heating at 100°C in a vacuum | chemeurope.comsciencemadness.org |
Copper(II) acetate's dimeric "paddle-wheel" structure serves as an excellent platform for the synthesis of more complex coordination compounds. researchgate.net By replacing the axial water ligands or bridging acetate groups, a vast array of ligand-modified complexes can be created. The synthesis typically involves the reaction of copper(II) acetate with the desired ligand in an appropriate solvent.
For example, reacting copper(II) acetate monohydrate with Schiff-base ligands in a 1:2 molar ratio in methanol (B129727) at ambient temperature yields stable solid complexes. acs.org Similarly, complexes with biologically relevant molecules like adenine (B156593) have been synthesized by reacting aqueous solutions of copper(II) acetate and adenine. ias.ac.in The stoichiometry of the reactants can influence the final product; for instance, a 1:1 molar ratio of copper(II) acetate to adenine yields a dimeric complex, [Cu(CH₃COO)(ade-H)(H₂O)]H₂O. ias.ac.in
Other examples include the formation of adducts with monodentate ligands (L) to form compounds of the general formula [Cu(CH₃COO)₂L], where the ligand occupies the axial positions. ias.ac.in Bidentate linking ligands, such as 4,4'-bipyridine (B149096) (4,4'-bpy) and pyrazine (B50134) (pyz), can be used to bridge the dimeric this compound units, forming one-dimensional coordination polymers like [Cu₂(caproxy)₄(4,4'-bpy)]n. researchgate.net The choice of ligand and reaction conditions allows for the directed assembly of these supramolecular structures.
| Complex Type | Example Ligand(s) | General Synthetic Approach | Resulting Structure | Reference |
|---|---|---|---|---|
| Schiff-Base Complex | Various Schiff-bases | Reaction of Cu(OAc)₂·H₂O with ligand (1:2 ratio) in methanol | Square planar geometry around Cu(II) center | acs.org |
| Adenine Complex | Adenine | Reaction in aqueous solution | Dimeric complex with adeninate bridging | ias.ac.in |
| Bipyridine Complex | Bipyridine | Microwave-assisted or solvothermal methods | Discrete complex used as nanoparticle precursor | scispace.com |
| Coordination Polymer | 4,4'-bipyridine, pyrazine | Reaction of parent dinuclear copper(II) carboxylate with linking ligand | One-dimensional chain structure | researchgate.net |
This compound as a Precursor for Advanced Materials
This compound is a widely used single-source precursor for synthesizing copper-based materials, particularly metal oxides and metallic nanoparticles. asianpubs.org Its decomposition can be precisely controlled to yield materials with desired properties, and it is also amenable to green chemistry approaches.
The thermal decomposition of copper(II) acetate monohydrate is a multi-step process that can yield copper (Cu), cuprous oxide (Cu₂O), or cupric oxide (CuO) depending on the conditions. asianpubs.orgresearchgate.net The process generally involves three main stages:
Dehydration: The loss of water molecules occurs at lower temperatures, typically below 168°C, to form anhydrous this compound. bohrium.comscielo.br Thermogravimetric analysis shows this first mass loss between approximately 111°C and 159°C. asianpubs.org
Decomposition: The anhydrous this compound then decomposes. This stage, occurring roughly between 220°C and 300°C, involves the breakdown of the acetate ligands into volatile products like acetone (B3395972) and acetic acid, leaving behind an initial solid product. asianpubs.orgresearchgate.net
Oxidation/Transformation: The initial solid products, which can be a mixture of Cu, Cu₂O, and CuO, undergo further transformation. bohrium.com In the presence of air, any metallic copper or cuprous oxide is typically oxidized to the more stable cupric oxide (CuO) at higher temperatures (e.g., 302-500°C). bohrium.com
Solid-state thermal decomposition at temperatures from 200-500°C has been used to prepare copper oxide and copper nanoparticles without the need for solvents or passivating agents. asianpubs.orgresearchgate.net Thermogravimetry indicates that the main decomposition of the acetate moiety occurs at about 250°C. asianpubs.orgresearchgate.net
The final products of this compound decomposition are highly dependent on the reaction environment.
Atmosphere: The composition of the atmosphere is a critical factor.
In Air: Decomposition in an air atmosphere typically results in the formation of CuO as the final product due to the oxidation of intermediate species. researchgate.netbohrium.comscielo.br The process involves dehydration, decomposition to a mix of Cu and copper oxides, and subsequent oxidation to CuO. bohrium.comscielo.br
In Inert Atmosphere (Ar, N₂): Under an inert atmosphere like argon, the oxidation step is prevented, allowing for the formation of metallic copper. scirp.org In some cases, a mixture of Cu and Cu₂O may be observed. scirp.org
Reaction Media: Performing the decomposition in a liquid medium introduces further control.
High-Boiling Solvents: Using high-boiling point solvents like octadecene allows for the synthesis of nanoparticles at controlled temperatures. nih.gov In such methods, other reagents are often added. For example, using stearic acid as a capping agent and 1-octadecanol as a mild reducing agent during thermal decomposition in octadecene at 290°C yields copper nanoparticles. nih.gov
Temperature: The calcination temperature directly influences the crystallinity and phase of the resulting material. For instance, calcination at 300°C may yield a mix of CuO and Cu₂O phases, while higher temperatures of 350°C and 400°C can produce a pure monoclinic CuO phase. researchgate.net Temperature also affects particle size, with some studies showing that the size of CuO nanoparticles decreases as the annealing temperature increases. dergipark.org.tr
| Condition | Parameter | Observed Outcome | Reference |
|---|---|---|---|
| Atmosphere | Air | Final product is typically cupric oxide (CuO) due to oxidation. | researchgate.netbohrium.com |
| Inert (Argon) | Formation of metallic copper (Cu) and/or cuprous oxide (Cu₂O). | scirp.org | |
| Temperature | 300°C | Mixed phases of CuO and Cu₂O can be formed. | researchgate.net |
| 350-400°C | Pure monoclinic crystal phase of CuO is favored. | researchgate.net | |
| Reaction Medium | Octadecene (with capping/reducing agents) | Synthesis of copper (Cu) nano/microparticles. | nih.gov |
In recent years, there has been a significant shift towards environmentally benign methods for nanoparticle synthesis. Green chemistry approaches utilize natural extracts from plants as reducing and capping agents, avoiding the need for toxic chemicals and harsh reaction conditions. This compound is a common precursor in these syntheses.
The general methodology involves mixing an aqueous solution of this compound with a plant leaf extract. nih.gov The phytochemicals present in the extract, such as flavonoids, tannins, and alkaloids, act as reducing agents for the Cu²⁺ ions and also as stabilizing agents for the newly formed copper nanoparticles (CuNPs), preventing their agglomeration. rsc.org
Several plant extracts have been successfully used for this purpose:
Eclipta prostrata : Leaf extract was used to reduce this compound, forming CuNPs with an average size of 31 nm. nih.gov
Jatropha curcas : Aqueous leaf extract served as the reducing and capping agent, producing stable CuNPs with an average particle size of around 10 nm. rsc.org
Fortunella margarita : Leaf extract led to the formation of spherical but agglomerated CuNPs in the size range of 51-57 nm. nih.gov
Lonicera japonica : Water extract was used as both a reducing and stabilizing agent to produce uniformly sized CuNPs of 2-4 nm. mdpi.com
These methods are advantageous as they are often performed at room temperature or slightly elevated temperatures (e.g., 50-70°C), are cost-effective, and are environmentally friendly. nih.govmdpi.com
| Plant Extract | Precursor | Key Conditions | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|
| Eclipta prostrata | Copper(II) acetate (3 mM) | Room temperature, 24h stirring | ~31 nm (average) | nih.gov |
| Jatropha curcas | Not specified | Not specified | ~10 nm (average) | rsc.org |
| Fortunella margarita | Not specified | Optimized at different pH, temp., time | 51-57 nm | nih.gov |
| Lonicera japonica | Not specified | 80°C, 8h stirring | 2-4 nm | mdpi.com |
Green Chemistry Approaches to Copper-Based Nanomaterials
Biogenic and Biomolecule-Assisted Synthesis Strategies
The principles of green chemistry have spurred the development of biogenic and biomolecule-assisted methods for synthesizing copper-based nanoparticles, with this compound being a commonly used precursor. These strategies employ natural resources like plant extracts and specific biomolecules, which contain compounds that act as both reducing and stabilizing agents, eliminating the need for harsh chemicals.
Plant extracts from various parts, including leaves, flowers, and roots, are rich in phytochemicals such as polyphenols, flavonoids, alkaloids, and terpenoids. When an aqueous solution of this compound is mixed with a plant extract, these phytochemicals reduce the copper(II) ions (Cu²⁺) to elemental copper (Cu⁰) or copper oxide nanoparticles. The same compounds then adsorb onto the surface of the newly formed nanoparticles, preventing aggregation and controlling their growth and morphology. For instance, studies have demonstrated the successful synthesis of copper nanoparticles using leaf extracts of Eclipta prostrata and flower extracts of Millettia pinnata with this compound as the metal salt precursor.
Similarly, specific biomolecules can be harnessed for the controlled synthesis of copper nanoparticles. Dopamine, for example, has been utilized as both a reducing and a capping agent in aqueous media. This facile method yields highly stable, water-soluble copper nanoparticles, showcasing the potential for biomolecules to provide a pathway to functionalized nanomaterials with applications in biotechnology.
The characteristics of the synthesized nanoparticles, such as size and shape, are influenced by reaction parameters including the concentration of this compound and the plant extract, pH, and temperature.
| Biological Agent | Copper Precursor | Role of Agent | Resulting Nanoparticle Size |
|---|---|---|---|
| Eclipta prostrata leaf extract | Copper(II) acetate | Reducing and Capping Agent | 23-57 nm |
| Millettia pinnata flower extract | Copper(II) acetate | Reducing and Capping Agent | ~23 nm |
| Dopamine | Copper(II) acetate | Reducing and Capping Agent | Not specified |
Solution-Phase and Microwave-Assisted Nanomaterial Synthesis
Solution-phase chemical reduction is a prevalent "bottom-up" approach for producing metallic and metal oxide nanoparticles from precursors like this compound. A notable example is the polyol method, where a polyol, such as ethylene (B1197577) glycol, serves as both the solvent and the reducing agent at elevated temperatures. In a typical synthesis, this compound is dissolved in ethylene glycol and heated. The polyol reduces the copper ions to form copper or copper oxide nanoparticles. The composition of the final product (e.g., Cu, Cu₂O, or CuO) can be controlled by adjusting reaction parameters like temperature, precursor concentration, and the presence of other reagents like sodium hydroxide.
Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating for nanoparticle production. This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly faster reaction rates and often yielding nanoparticles with a more uniform size distribution. The microwave-assisted polyol process, for example, combines the advantages of both methods. By heating a solution of this compound in a polyol with microwaves, copper and copper oxide nanocrystals with controllable morphologies, including spheres and whisker arrays, can be synthesized in a fraction of the time required for conventional heating. The heating time and precursor concentration are critical parameters for controlling the final particle size and composition. rsc.org
These solution-based methods offer excellent control over the size, shape, and composition of the resulting nanomaterials by tuning the experimental conditions.
| Synthesis Method | Precursor | Solvent/Reducing Agent | Key Parameters | Resulting Nanomaterial | Size/Morphology |
|---|---|---|---|---|---|
| Polyol Process | Copper(II) acetate | Ethylene Glycol | Temperature: 185–200 °C | Cu/Cu₂O | ~80 nm |
| Aqueous Phase Reduction | Copper(II) acetate | Hydrazine (B178648) | Room Temperature, Lactic Acid (Capping) | Cu | <10 nm |
| Microwave-Assisted Polyol | Copper(II) acetate | Ethylene Glycol | Heating Time, Precursor Concentration | Cu, Cu₂O, CuO | Radially arrayed whiskers, spheres |
Chemical Vapor Deposition (CVD) Precursors for Carbon-Based Materials
In the field of advanced carbon materials, this compound has been ingeniously employed as a specialized precursor in Chemical Vapor Deposition (CVD) processes for the synthesis of high-quality graphene. acs.orgnih.gov While traditional CVD of graphene on copper foils uses the copper as a solid catalyst and a separate carbon source (like methane), innovative approaches have utilized this compound in the gas phase to enhance the growth process.
In one method, this compound is used directly as the carbon feedstock for growing graphene. acs.org During high-temperature CVD, the thermal decomposition of this compound releases carbon species for graphene formation while simultaneously increasing the copper content in the gas phase. This gaseous copper suppresses the formation of amorphous carbon and other contaminants on the graphene surface, leading to a "superclean" graphene film with enhanced electrical and optical properties. acs.org
Another advanced strategy employs this compound to facilitate the transfer-free growth of graphene directly on dielectric substrates, such as sapphire. nih.govresearchgate.net In this setup, this compound is heated separately and introduced into the CVD chamber. It decomposes to form gaseous copper clusters that act as catalysts in the gas phase. nih.govoup.com These floating Cu clusters significantly lower the activation energy for the decomposition of the primary carbon source (e.g., methane), enabling the formation of high-quality graphene films directly on the insulating substrate. This method circumvents the need for a metallic foil and the subsequent damaging transfer process, opening pathways for direct integration of graphene into electronic devices. nih.govoup.com
These applications highlight the unique role of this compound not just as a source for copper catalysts, but as a multifunctional precursor that can provide both carbon and catalytic species to control and improve the synthesis of carbon-based nanomaterials like graphene.
Advanced Spectroscopic and Structural Characterization of Copper Acetate Systems
In-Situ and Operando Spectroscopic Investigations
In-situ and operando spectroscopy are powerful tools for monitoring the chemical and physical transformations of copper acetate (B1210297) under controlled conditions, providing a continuous stream of data as reactions or processes occur.
Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) via micro-gas chromatography-mass spectrometry (µGC-MS) is a potent combination for studying the thermal decomposition of copper(II) acetate monohydrate. scirp.org TGA provides quantitative information on mass changes as a function of temperature, while µGC-MS identifies the gaseous species evolved during these changes. scirp.orgtainstruments.com.cnmdpi.comcardiff.ac.uk
The thermal decomposition of copper(II) acetate monohydrate, Cu(CH₃COO)₂·H₂O, generally proceeds in distinct steps. scirp.orgscielo.brresearchgate.net The initial weight loss corresponds to dehydration, followed by the decomposition of the anhydrous copper acetate. scirp.orgresearchgate.netresearchgate.net This decomposition is a complex process involving the release of various gaseous products. scirp.org
Studies have shown that the decomposition of this compound monohydrate in an inert atmosphere (like argon or helium) primarily yields acetic acid, with smaller amounts of acetone (B3395972) and ethanol. scirp.orgscirp.org In an oxidizing atmosphere (air), the evolved gases are predominantly carbon dioxide and water, indicating the oxidation of the organic fragments. scirp.org The coupling of TGA with µGC-MS allows for the precise identification and quantification of these evolved species as a function of temperature. scirp.orgscirp.org For instance, characteristic species detected by µGC-MS during the thermal decomposition of this compound include CO₂ (m/z = 44), H₂O (m/z = 18), acetic acid (m/z = 60), and acetone (m/z = 43). scirp.org
The data obtained from TGA-EGA provides crucial insights into the reaction mechanism, revealing how the atmosphere influences the decomposition pathway and the final solid products. scirp.orgmarquette.edu
Table 1: Evolved Gas Analysis of Copper(II) Acetate Monohydrate Decomposition
| Gaseous Product | Mass-to-Charge Ratio (m/z) | Decomposition Atmosphere |
|---|---|---|
| Carbon Dioxide | 44 | Air, Argon/Helium |
| Water | 18 | Air, Argon/Helium |
| Acetic Acid | 60 | Argon/Helium (major) |
| Acetone | 43 | Argon/Helium (minor) |
In-situ X-ray diffraction (XRD) is an indispensable technique for tracking crystalline phase transitions in real-time as a material is subjected to changes in temperature or atmosphere. scirp.orgscielo.br For copper(II) acetate monohydrate, in-situ XRD reveals the evolution of crystalline phases during its thermal decomposition. scirp.orgresearchgate.netscielo.br
Upon heating, the initial crystalline phase of copper(II) acetate monohydrate transforms. scirp.orgscielo.br The dehydration step, where water of crystallization is lost, leads to the formation of anhydrous copper(II) acetate. scielo.brresearchgate.net This transition is clearly observable in the in-situ XRD patterns through the disappearance of peaks corresponding to the monohydrate phase and the appearance of new peaks characteristic of the anhydrous form. scirp.orgscielo.br
Further heating leads to the decomposition of the anhydrous this compound. scirp.orgrsc.org The in-situ XRD patterns show a decrease in the intensity of the anhydrous this compound peaks and the emergence of new, often broad, peaks. scirp.org These new peaks can be attributed to the formation of intermediate and final solid products, such as copper oxides (CuO, Cu₂O) and, in some cases, metallic copper (Cu). scirp.orgscielo.brrsc.org The specific phases formed depend on the temperature and the composition of the surrounding atmosphere (e.g., air or an inert gas like argon). scirp.org For example, under an argon atmosphere, Cu₂O and CuO can appear simultaneously and then transform to metallic Cu at higher temperatures. scirp.org In contrast, in air, the final product is typically CuO. scielo.brscielo.br
By collecting diffraction patterns at various temperatures, a detailed map of the crystalline phase evolution can be constructed, providing critical information on the thermal stability and decomposition pathway of this compound. scirp.orgrsc.orgnih.gov
Table 2: Crystalline Phases Observed During Thermal Decomposition of Copper(II) Acetate Monohydrate via In-Situ XRD
| Temperature Range (°C) | Atmosphere | Observed Crystalline Phases |
|---|---|---|
| Room Temperature - ~110 | Air/Argon | Cu(CH₃COO)₂·H₂O, Cu(CH₃COO)₂ |
| ~190 - 250 | Air/Argon | Decomposition of Cu(CH₃COO)₂, appearance of broad oxide peaks |
| Above 250 | Air | CuO, Cu₂O |
| Above 370 | Argon | Cu, Cu₂O, CuO |
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a surface-sensitive technique that provides information about the vibrational modes of molecules, making it highly suitable for studying the changes in chemical bonding during the thermal decomposition of this compound. scirp.orgscirp.orgqu.edu.qa By monitoring the DRIFT spectra as a function of temperature, one can follow the disappearance of reactant bands and the appearance of intermediate and product bands. scirp.orgresearchgate.net
During the thermal decomposition of copper(II) acetate monohydrate, DRIFTS can track the dehydration process by observing the changes in the O-H stretching bands of water molecules (around 3380 cm⁻¹ and 3585 cm⁻¹). scirp.org The intensity of these bands decreases as the temperature increases, indicating the loss of water of crystallization. scirp.org
The technique is also highly effective in monitoring the decomposition of the acetate ligands. scirp.org Changes in the vibrational modes of the carboxylate group (C=O and C-O stretching) provide insight into the coordination changes and the breakdown of the acetate structure. scirp.org For instance, the evolution of bands corresponding to gaseous products like CO₂ (around 2360 cm⁻¹) and acetic acid (C=O stretch around 1722 cm⁻¹) can be observed in the gas phase above the solid sample. scirp.org
Coupling DRIFTS with µGC-MS allows for a comprehensive analysis where the changes in the solid phase observed by DRIFTS can be directly correlated with the gaseous products identified by µGC-MS at the same temperature. scirp.orgscirp.org This combined approach provides a powerful tool for elucidating the complex reaction mechanisms of this compound decomposition. scirp.org
Comprehensive Structural Elucidation Techniques
While in-situ techniques are vital for understanding dynamic processes, other spectroscopic and diffraction methods provide detailed information about the static structure of this compound and its derivatives.
For copper(II) acetate, SC-XRD studies have been crucial in elucidating its well-known dimeric "paddle-wheel" structure in the hydrated form, [Cu₂(CH₃COO)₄(H₂O)₂]. wikipedia.org In this structure, two copper atoms are bridged by four acetate ligands. wikipedia.org The coordination sphere of each copper atom is completed by a water molecule. wikipedia.org The Cu-Cu distance is short, leading to significant magnetic coupling between the two copper centers. wikipedia.org
SC-XRD has also been used to characterize a wide variety of other this compound-containing compounds, revealing a rich diversity of coordination environments and network structures. researchgate.netiucr.org Copper(II) can adopt various geometries, including octahedral, square pyramidal, trigonal-bipyramidal, and square planar. researchgate.net The acetate ligand itself can act as a monodentate, bidentate, or bridging ligand, contributing to the formation of mononuclear complexes, dimers, or extended coordination polymers. rsc.orgresearchgate.net These structural details are fundamental to understanding the chemical and physical properties of these materials.
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of the absorbing atom. kek.jpnih.govnih.govdergipark.org.tr For this compound systems, Cu K-edge or L-edge XANES spectra can be used to probe the electronic structure of the copper centers. nih.govnih.gov
The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the copper atom. oup.com For example, a shift in the edge position to lower energies can indicate the reduction of Cu(II) to Cu(I). researchgate.net This has been observed during the photoreduction of copper(II) acetate induced by soft X-rays. nih.gov
The features in the XANES region, such as pre-edge peaks and the shape of the rising edge, are fingerprints of the local geometry around the copper atom. oup.comresearchgate.net For instance, the XANES spectrum of solid copper(II) acetate exhibits distinct shoulders on the rising edge, which differ from its spectrum in aqueous solution, reflecting the change from a dimeric structure to a solvated monomeric species. kek.jpresearchgate.net
XANES has been employed to study the structure of copper sites in silica-supported catalysts derived from copper(II) acetate, revealing a highly dispersed binuclear structure similar to that in the parent compound. rsc.org The technique is also valuable for speciating copper in various matrices, including environmental and biological samples, by comparing the sample's XANES spectrum to those of known copper compounds like copper(I) and copper(II) acetate. nih.govacs.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within this compound systems. The analysis of the Cu 2p core level spectrum is particularly informative. For copper(II) acetate, the Cu 2p3/2 peak is typically observed at a binding energy of approximately 934.0 eV to 935.0 eV. researchgate.netikifp.edu.pl A definitive feature for the Cu(II) state is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). These satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoionization of the 2p electron, and their presence is a hallmark of the paramagnetic d9 configuration of Cu(II).
In contrast, the diamagnetic d10 configuration of Cu(I) does not produce these satellite features, and its Cu 2p3/2 peak appears at a lower binding energy. This distinction allows for the clear identification of the copper oxidation state on the material's surface. Research has shown that during XPS analysis, particularly with smaller particle sizes, copper(II) oxide formed from copper(II) acetate precursors can be susceptible to X-ray-induced reduction to Cu(I). acs.org This phenomenon underscores the importance of carefully controlled experimental conditions.
The C 1s and O 1s regions of the XPS spectrum provide further details on the acetate ligand and its coordination environment. The C 1s spectrum can be deconvoluted to identify carbon in different chemical states, such as C-C/C-H bonds in the methyl group and the carboxylate (O-C=O) group. A low-intensity band at approximately 291.4 eV can be attributed to the acetate group. researchgate.net
Table 1: Representative XPS Binding Energies for this compound Species
| Spectral Region | Peak Assignment | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Cu 2p3/2 | Cu(II) in this compound | 934.0 - 935.0 | researchgate.netikifp.edu.pl |
| Cu 2p | Cu(II) Shake-up Satellite | 940 - 945 | acs.org |
| C 1s | C-C, C-H | ~285.0 | ikifp.edu.pl |
| C 1s | Acetate (O-C=O) | ~289.0 | ikifp.edu.pl |
Electronic and Vibrational Spectroscopy
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for studying paramagnetic species like the Cu(II) ion (d9 configuration) in this compound. Copper(II) acetate monohydrate is a classic example of a dinuclear complex, [Cu(CH3COO)2H2O]2, where two Cu(II) ions are bridged by acetate ligands. This arrangement leads to an antiferromagnetic coupling between the two S=1/2 spins of the individual copper ions, resulting in a singlet (S=0) ground state and a thermally accessible triplet (S=1) excited state. nih.govmdpi.com
The EPR spectrum of this triplet state is characteristic and provides detailed information about the electronic structure and magnetic interactions. A key feature observed in the spectra of polycrystalline samples is the seven-line hyperfine pattern, which arises from the delocalization of the unpaired electron over two copper nuclei (each with a nuclear spin I = 3/2). mdpi.com
Broadband, multi-frequency EPR studies allow for the precise determination of the spin Hamiltonian parameters. Global fitting of spectra recorded over a wide frequency range (e.g., 0.5–16 GHz) yields accurate values for the g-tensor components (gx, gy, gz), the zero-field splitting parameters (D and E), and the hyperfine coupling constant (Az). nih.govmdpi.com The g-values provide insight into the electronic environment of the copper ion, while the D and E parameters describe the splitting of the triplet state energy levels in the absence of an external magnetic field. A g|| value greater than 2.3 is often indicative of an ionic character for the metal-ligand bond, while a value below 2.3 suggests a covalent character. researchgate.net
Table 2: Spin Hamiltonian Parameters for Copper(II) Acetate Monohydrate Dimer
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| gz | g-tensor component along the z-axis | 2.365 ± 0.008 | nih.govmdpi.com |
| gy | g-tensor component along the y-axis | 2.055 ± 0.010 | nih.govmdpi.com |
| gx | g-tensor component along the x-axis | 2.077 ± 0.005 | nih.govmdpi.com |
| D | Axial zero-field splitting parameter | 0.335 ± 0.002 cm-1 | nih.govmdpi.com |
| E | Rhombic zero-field splitting parameter | 0.0105 ± 0.0003 cm-1 | nih.govmdpi.com |
Ultraviolet-Visible and UV-Fluorescence Spectroscopy of Electronic Transitions
Ultraviolet-Visible (UV-Vis) and UV-Fluorescence spectroscopy are used to investigate the electronic transitions within this compound systems. The UV-Vis spectrum of copper(II) complexes is typically characterized by broad, low-intensity d-d transition bands in the visible region (around 600-800 nm) and more intense ligand-to-metal charge transfer (LMCT) bands in the UV region. For instance, when copper(II) acetate is bound to peptides, a distinctive color change is observed, which corresponds to shifts in the UV-Vis absorption bands. analis.com.my
The position and intensity of the d-d bands can provide information about the coordination geometry around the Cu(II) ion (e.g., square planar, tetrahedral, or octahedral). analis.com.my In solution, the interaction of this compound with other molecules can be monitored by observing changes in the absorption spectrum. The addition of this compound to certain dye solutions, for example, can result in the appearance of a new absorption band, indicating complex formation. nih.gov In studies of coumarin-based copper complexes, electronic transitions observed in the 240-400 nm range are assigned to π-π* transitions within the ligand, which are largely retained in the copper complex. mdpi.com
UV-Fluorescence spectroscopy offers complementary information. While copper(II) itself is a fluorescence quencher, changes in the fluorescence of a ligand upon coordination to copper can be a sensitive probe of the binding event. analis.com.my In some systems, the interaction between a complex and a fluorescent molecule like Methylene Blue (MB) bound to DNA can be studied; displacement of the MB by the copper complex leads to an increase in fluorescence intensity, indicating an intercalative binding mode. inorgchemres.org Titration studies using fluorescence can determine the binding stoichiometry and detection limits for Cu2+ sensing applications. nih.gov
Raman Spectroscopy for Vibrational Fingerprinting and Material Quality Assessment
Raman spectroscopy is a non-destructive technique that provides a detailed vibrational fingerprint of this compound, allowing for its unambiguous identification and the assessment of material quality and crystallinity. The Raman spectrum of copper(II) acetate monohydrate (Cu(CH3COO)2·H2O) exhibits a series of characteristic peaks corresponding to the vibrations of the acetate group and the copper-oxygen bonds. unl.pt
Key vibrational modes include the O-C-O bending, C-C stretching, CH3 bending, symmetric and asymmetric stretching of the COO- group, C-H stretching, and Cu-O stretching. unl.pt The presence of a strong band around 948 cm-1 (C-C stretch) and a band at 1440 cm-1 (COO stretch) are particularly characteristic of the acetate moiety. unl.pt The low-frequency region, with bands around 231 and 322 cm-1, is assigned to the Cu-O stretching vibrations, providing direct information about the metal-ligand coordination. unl.pt
Raman spectroscopy is also highly effective for assessing the phase purity and crystalline quality of materials derived from this compound. For example, in the fabrication of copper oxide (CuO) films from a copper(II) acetate precursor, Raman spectroscopy can monitor the conversion process. myu-group.co.jp The emergence of characteristic CuO Raman peaks (at approximately 294, 341, and 628 cm-1) and the reduction in the full width at half maximum (FWHM) of these peaks with increased annealing time indicate an improvement in the crystallinity of the film. myu-group.co.jp This makes Raman an excellent tool for quality control in materials synthesis.
Table 3: Characteristic Raman Peaks for Copper(II) Acetate Monohydrate
| Wavenumber (cm-1) | Vibrational Assignment | Intensity | Reference |
|---|---|---|---|
| 231, 322 | Cu-O stretches | - | unl.pt |
| 703 | O-C-O bend | - | unl.pt |
| 948 | C-C stretch | Strong | unl.pt |
| 1418 | CH3 bend | - | unl.pt |
| 1440 | COO group stretch | - | unl.pt |
Surface and Morphological Characterization
Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDX) Mapping
Field Emission Scanning Electron Microscopy (FESEM) provides ultra-high-resolution images of the surface topography and morphology of this compound-based materials. kfupm.edu.sasurfacesciencewestern.com This technique is crucial for visualizing the size, shape, and arrangement of particles, which are often at the nanoscale. For instance, FESEM analysis of copper oxide synthesized from this compound precursors has revealed diverse morphologies such as flakes, microspheres, nanorods, and irregular polyhedra, depending on the synthesis conditions. mdpi.comcore.ac.uk The high resolution of FESEM, often on the order of a few nanometers, allows for detailed examination of surface features and grain structures. kfupm.edu.saresearcher.life
Coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. surfacesciencewestern.com By scanning the electron beam over a specific area, EDX can generate elemental maps that show the spatial distribution of constituent elements. For this compound materials, EDX mapping confirms the presence and co-localization of copper (Cu), oxygen (O), and carbon (C) across the sample surface. core.ac.ukrsc.org This is invaluable for confirming the composition of the morphological features observed in FESEM images and for assessing the homogeneity of the material. ijert.org For example, in composite materials, EDX can verify the distribution of copper oxide particles on a support like carbon nanotubes. aip.org Together, FESEM and EDX provide a comprehensive understanding of the link between the micro/nanostructure of a material and its elemental composition.
Table 4: Summary of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Copper(II) acetate monohydrate | Cu(CH3COO)2·H2O |
| Copper(II) acetate (anhydrous) | Cu(CH3COO)2 |
| Copper(I) oxide | Cu2O |
| Copper(II) oxide | CuO |
| Atacamite | Cu2Cl(OH)3 |
| Methylene Blue | C16H18ClN3S |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. mdpi.commdpi.com In the context of this compound-derived materials, AFM is instrumental in characterizing the surface morphology, roughness, and grain structure of thin films and nanoparticles. The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. mdpi.com The deflections of the cantilever due to tip-sample interactions are monitored to generate a detailed topographical map. mdpi.com
AFM has been employed to investigate the surface of thin films prepared from this compound precursors. For instance, in the formation of copper oxide (CuO) thin films by airbrush spraying of a copper(II) acetate solution, AFM imaging confirmed a rough surface morphology with grains appearing in spherical shapes. iotpe.com The homogeneity of the films can also be assessed, with studies showing that films with a thickness of approximately 100 nm per coating layer can be achieved. iotpe.com
In another application, AFM was used to study the early stages of copper(I) oxide (Cu₂O) thin film growth via atomic layer deposition (ALD) using copper(II) acetate and water. acs.org By mapping the surface of films with a varying number of deposition cycles, it was observed that the initial growth consists of isolated copper oxide islands. acs.org As the number of cycles increases, these islands coalesce, leading to changes in surface roughness. acs.org For example, the root mean square (Rq) roughness was found to increase from 3.6 nm for 400 cycles to 4.4 nm for 600 cycles, and then decrease to 3.5 nm after 800 cycles as the film becomes smoother. acs.org
Furthermore, AFM plays a crucial role in the characterization of novel materials synthesized using this compound as a facilitator. In the transfer-free growth of high-quality graphene, this compound is used to supply copper clusters that catalyze the process. nih.govoup.com AFM inspection of the resulting graphene film on a SiO₂/Si substrate confirmed its monolayer-dominated nature and the absence of metal residues, which is in good agreement with Raman spectroscopy findings. nih.govoup.com
The surface roughness of materials derived from this compound can be influenced by various processing parameters. Studies on copper thin films deposited by a dip-coating technique from a this compound precursor showed that the firing temperature affects surface roughness, which can range from 50 nm to 100 nm. researchgate.net Similarly, in the synthesis of cuprous oxide (Cu₂O) nanospheres, AFM analysis revealed that the surface roughness increased from 5.1 nm to 90 nm as the reaction temperature was raised. researchgate.net
Table 1: AFM-Characterized Surface Properties of this compound-Derived Materials
| Material | Synthesis Method | Key AFM Finding | Surface Roughness (Rq) | Reference |
|---|---|---|---|---|
| Copper Oxide (CuO) Thin Film | Airbrush Spraying | Rough, spherical grain morphology | Not specified | iotpe.com |
| Copper(I) Oxide (Cu₂O) Thin Film | Atomic Layer Deposition | Initial island growth, coalescence with increasing cycles | 3.6 nm (400 cycles), 4.4 nm (600 cycles) | acs.org |
| Graphene on SiO₂/Si | Chemical Vapor Deposition with Cu(OAc)₂ | Monolayer-dominated, no metal residues | Not specified | nih.govoup.com |
| Copper Thin Film | Dip-coating | Roughness increases with firing temperature | 50 - 100 nm | researchgate.net |
| Cuprous Oxide (Cu₂O) Nanospheres | Wet Chemistry | Roughness increases with reaction temperature | 5.1 - 90 nm | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution imaging of the internal structure of materials. mdpi.com It provides detailed information about the size, shape, morphology, and crystalline structure of nanoparticles and nanostructures. mdpi.com In the study of this compound-derived systems, TEM is frequently used to characterize the resulting copper and copper oxide nanoparticles.
When this compound is used as a precursor, TEM analysis reveals the morphology and size of the synthesized nanoparticles. For example, in the synthesis of copper oxide (CuO) nanoparticles via the aqueous precipitation method using this compound, TEM images showed that the nanoparticles were rectangular in shape with a size of 5-6 nm. scispace.comprimescholars.com In another study involving the thermal decomposition of solid-phase this compound, TEM images displayed a variety of shapes, including icosahedrons, truncated cubes, and nano-whiskers, with particle diameters ranging from 0.83 nm to 7.43 nm. researchgate.netasianpubs.org
The effect of synthesis parameters, such as temperature, on the nanostructure is clearly visualized with TEM. For this compound monohydrate calcined at varying temperatures, TEM showed agglomerated nano-whiskers at 200 °C. asianpubs.org As the temperature increased to 300 °C, clusters with icosahedron shapes composed of spherical nanoparticles (2-7 nm) were formed. asianpubs.org At 400 °C, well-dispersed spherical nanoparticles with diameters of 3-6 nm were observed, and at 500 °C, the diameter of the well-dispersed spherical nanoparticles was in the range of 1-3 nm. asianpubs.org
TEM, often coupled with Selected Area Electron Diffraction (SAED), is also crucial for determining the crystallinity of the nanoparticles. The SAED patterns of CuO nanoparticles synthesized from this compound have confirmed their monoclinic structure and that the particles are well-crystallized. scispace.com Similarly, TEM analysis of Cu₂O nanospheres synthesized from an acetate precursor provided both bright-field and dark-field images, and the diffraction pattern of a single nanosphere confirmed its crystalline nature. researchgate.net
Furthermore, TEM is used to characterize copper clusters. In one study, this compound monohydrate was used as a precursor to synthesize red-emitting copper nanoclusters. researcher.life Field Emission Gun-Transmission Electron Microscopy (FEG-TEM) analysis showed that the copper clusters had an average size of 2.83 nm. researcher.life In a different synthesis, colloidal copper nanoparticles were produced by the thermal reduction of copper(II) acetylacetonate, and TEM was used to characterize their size and crystalline structure, which was determined to be face-centered cubic (fcc). nist.gov
Table 2: TEM Analysis of Nanoparticles from this compound Precursors
| Nanoparticle Type | Synthesis Method | Observed Morphology | Particle Size | Crystalline Structure (from SAED) | Reference |
|---|---|---|---|---|---|
| Copper Oxide (CuO) | Aqueous Precipitation | Rectangular | 5-6 nm | Monoclinic | scispace.comprimescholars.com |
| Copper Oxide/Copper | Thermal Decomposition | Icosahedrons, truncated cubes, nano-whiskers | 0.83 - 7.43 nm | Not specified | researchgate.netasianpubs.org |
| Copper Oxide (CuO) | Thermal Decomposition (at 400 °C) | Well-dispersed spherical | 3-6 nm | Not specified | asianpubs.org |
| Copper Oxide (CuO) | Thermal Decomposition (at 500 °C) | Well-dispersed spherical | 1-3 nm | Not specified | asianpubs.org |
| Copper Nanoclusters (CuNCs) | Hydrogel-based synthesis | Clusters | 2.83 nm (average) | Not specified | researcher.life |
| Copper Nanoparticles | Green synthesis | Spherical | 23.68 nm (average) | Not specified | asianpubs.org |
| Cuprous Oxide (Cu₂O) | Wet Chemistry | Nanospheres | Not specified | Crystalline | researchgate.net |
Theoretical and Computational Investigations of Copper Acetate Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure, bonding, and reaction pathways involving copper acetate (B1210297). Its ability to balance accuracy and computational cost makes it suitable for studying complex systems like dinuclear copper complexes.
DFT calculations have been extensively employed to analyze the electronic structure of copper acetate dimers. These studies reveal that the characteristic paddlewheel structure, with four bridging acetate ligands, plays a crucial role in mediating the magnetic interaction between the two Cu(II) ions. Unlike simple direct metal-metal bonding, the magnetic coupling in this compound is primarily understood through a superexchange mechanism involving the acetate groups. DFT calculations have shown that the Cu 3d orbitals are strongly involved in bonding with the acetate ligands, and there is no significant direct overlap between the Cu 3d orbitals, which would be expected for a direct -bond uni-muenchen.deresearchgate.netresearchgate.netcapes.gov.br.
Spin density distributions calculated via DFT provide insights into the localization and delocalization of unpaired electrons. These calculations confirm that spin polarization extends from the copper centers to the acetate ligands, supporting the superexchange model uni-muenchen.deresearchgate.netresearchgate.net. The precise nature of the Cu-Cu interaction, whether it involves a direct bond or is mediated by ligands, has been a focus of QTAIM analysis, often performed in conjunction with DFT researchgate.netunito.ituni-muenchen.demdpi.com.
Table 4.1.1: DFT-Calculated Structural and Magnetic Parameters for this compound Dimers
| Parameter | Value (Units) | Method/Basis Set (if specified) | Reference |
| Cu-Cu distance | 2.610 Å | UMP2/6-311++G** | uni-muenchen.de |
| Cu-Cu distance | 2.5983 Å | DFT optimization | unito.it |
| Exchange coupling constant (J) | -142.6 cm⁻¹ | BS-DFT | researchgate.net |
| Exchange coupling constant (J) | -290 cm⁻¹ | DFT | researchgate.net |
| Exchange coupling constant (J) | -69 cm⁻¹ | BS-DFT (Compound 1) | rsc.org |
| Exchange coupling constant (J) | -66 cm⁻¹ | BS-DFT (Compound 2) | rsc.org |
| Exchange coupling constant (J) | -95.1 cm⁻¹ | TPSSh functional (Complex 1) | bath.ac.uk |
DFT has been applied to understand the catalytic mechanisms in which this compound participates. For instance, in the Cu(II) acetate-catalyzed N-alkylation of amino derivatives with primary alcohols, DFT calculations elucidated a catalytic cycle involving alcohol oxidation, imine formation, and imine reduction. The calculations identified the rate-determining step and provided activation energy profiles, confirming the proposed reaction pathways acs.orgcapes.gov.brnih.gov. Similarly, DFT has been used to model copper-catalyzed cyclopropanation reactions, detailing intermediates and transition states, and providing insights into enantioselectivity acs.orgrsc.org.
Time-Dependent Density Functional Theory (TD-DFT) has been crucial for interpreting the electronic absorption spectra of this compound. Early interpretations attributed the visible and near-UV bands to d-d transitions of Cu(II). However, TD-DFT calculations have suggested that these bands, particularly the weak visible band and the strong UV band, arise from configuration interactions involving -* transitions of the Cu-O bonds, indicating a more complex electronic origin than simple d-d excitations uni-muenchen.deresearchgate.net.
Table 4.1.3: TD-DFT Calculated vs. Experimental Electronic Transitions
| Transition Description | Calculated λmax (nm) | Experimental λmax (nm) | Method/Basis Set (if specified) | Reference |
| Visible/Near-UV band assignment | ~562.0, ~561.6 | 566 | TD-DFT, B3LYP/6-31G(d, p) | mdpi.com |
| Assignment of visible and UV bands (Cu-O transitions) | Not specified numerically | Not specified numerically | TD-DFT | uni-muenchen.deresearchgate.net |
Quantum Theory of Atoms In Molecules (QTAIM) for Charge Density Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the electron density distribution within a molecule, allowing for the characterization of chemical bonds and interactions. QTAIM analyses of this compound, often performed on experimentally determined or computationally optimized geometries, have provided quantitative measures of the Cu-Cu interaction and the nature of the Cu-O bonds researchgate.netunito.ituni-muenchen.demdpi.comstuba.sk.
These studies typically identify bond critical points (BCPs) along the internuclear axes, which are indicative of a bond path. The electron density () and its Laplacian () at these BCPs offer insights into the strength and character (covalent, ionic, or metallic) of the interactions. QTAIM analyses have confirmed the presence of a Cu-Cu bond path in dimeric this compound, with electron densities at the Cu-Cu BCPs suggesting an interaction strength comparable to, or weaker than, a hydrogen bond researchgate.netunito.itmdpi.com. The delocalization indices derived from QTAIM also contribute to understanding the extent of electron sharing and bonding.
Table 4.2: QTAIM Analysis of Bonding in this compound
| Interaction | Electron Density at BCP () | Laplacian of Electron Density at BCP () | Bond Type Indication | Reference |
| Cu-Cu | 0.011-0.013 e/ų | Not specified | Weak interaction | researchgate.net |
| Cu-O (acetate) | Not specified | Not specified | Covalent/Dative | unito.ituni-muenchen.demdpi.com |
Wave Function Based Calculations for Magnetic Anisotropy and Exchange Coupling
While DFT is widely used, wave function-based methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Multi-Reference Perturbation Theory (e.g., NEVPT2), offer higher accuracy for describing electron correlation and are often employed for the precise determination of magnetic properties, especially magnetic anisotropy and exchange coupling constants. These methods are particularly important for systems with strong electron correlation, like those involving open-shell d-metal ions such as Cu(II).
The zero-field splitting (ZFS) describes the splitting of spin energy levels in the absence of an external magnetic field, quantified by parameters like D (axial anisotropy) and E (rhombic anisotropy). Wave function-based calculations have been crucial for accurately determining these parameters for this compound monohydrate, resolving long-standing discrepancies with experimental data acs.orgresearchgate.netnih.gov.
Historically, experimental interpretations often led to a positive value for the axial anisotropy parameter, D. However, highly correlated wave function calculations have consistently reproduced a negative sign for D, indicating a different ground state or coupling scheme than previously assumed. These studies have revealed that both spin-spin coupling and spin-orbit coupling contribute significantly to the magnetic anisotropy. The spin-orbit coupling contributions, in particular, are found to be highly sensitive to the level of dynamic correlation included in the calculations, highlighting the importance of advanced wave function methods for accurate ZFS prediction acs.orgnih.gov. These calculations have provided crucial insights into the physical origin of ZFS in copper dimers, including the ferromagnetic nature of the coupling between excited states, which was previously interpreted as antiferromagnetic acs.orgnih.gov.
Table 4.3.1: Zero-Field Splitting (ZFS) Parameters for this compound Monohydrate
| Parameter | Calculated Value (Units) | Method | Comparison with Experiment | Reference |
| D | Negative sign | Highly correlated wave function methods | Reproduces negative sign, resolves discrepancy | acs.orgnih.gov |
| D | Not specified numerically | CASSCF/NEVPT2 | Consistent with accurate experimental results | researchgate.netchemrxiv.org |
| E | Not specified numerically | Wave function based calculations | Not specified | acs.orgnih.gov |
These computational investigations continue to refine our understanding of the intricate electronic and magnetic properties of this compound, providing a robust theoretical foundation for experimental observations and guiding the design of new materials with tailored magnetic characteristics.
Analysis of Spin-Spin and Spin-Orbit Coupling Contributions
The magnetic properties of this compound are largely dictated by the interactions between the unpaired electrons on the two Cu(II) centers. Theoretical studies have revealed that these interactions are mediated by the bridging acetate ligands, leading to either ferromagnetic or antiferromagnetic coupling, depending on subtle structural and electronic factors.
Spin-Orbit Coupling (SOC) , on the other hand, arises from the interaction between an electron's spin and its orbital motion. This relativistic effect is crucial for understanding magnetic anisotropy and ZFS, particularly in systems with heavy atoms or unpaired electrons in d orbitals, such as Cu(II). Theoretical investigations have demonstrated that SOC significantly influences the magnetic anisotropy of this compound complexes acs.orgresearchgate.net. The magnitude of SOC effects is highly sensitive to the electronic correlation and the specific orbital contributions, with both Cu p and d orbitals playing a role in inducing local spin-orbit couplings aps.org. For this compound monohydrate, both spin-spin and spin-orbit couplings are reported to contribute to its magnetic anisotropy, with SOC being particularly sensitive to the effects of dynamic correlation acs.org. The accurate prediction of ZFS parameters, such as the axial anisotropy parameter D, often requires sophisticated wave-function-based methods that can properly account for SOC acs.orgresearchgate.net.
The complexity of these interactions means that different theoretical approaches can yield varying results. While generalized gradient approximation (GGA) functionals in DFT can sometimes overestimate exchange coupling, hybrid functionals and ab initio methods generally provide more reliable predictions for systems like this compound nih.gov.
Table 1: Selected Magnetic Exchange Coupling Parameters (J) for this compound Systems
| Compound/System | Method Used | J Value (cm⁻¹) | Coupling Type | Reference |
| This compound (Model Dimer) | DFT (PBE functional) | -130 to -170 | Antiferromagnetic | aip.org |
| Dinuclear Copper(II) Complex | Experimental Magnetic Susceptibility | -169, -213 | Antiferromagnetic | researchgate.net |
| Dinuclear Copper(II) Complex | Experimental Magnetic Susceptibility | ca. -290 | Antiferromagnetic | researchgate.net |
| Model Dimeric Unit (1D Chain) | DFT (Broken Symmetry Approach) | +13.8 K | Ferromagnetic | mdpi.com |
| Model Semiquinonato Cu(II) Complex | DFT (B3LYP/def2-TZVP) | +294 | Ferromagnetic | nih.gov |
| Model Semiquinonato Cu(II) Complex | CASSCF(2e,2o)/def2-TZVP | +74 | Ferromagnetic | nih.gov |
Note: Values are presented as reported in the literature. K denotes Kelvin, which can be converted to cm⁻¹ using the Boltzmann constant (kB ≈ 0.695 cm⁻¹/K).
Table 2: Zero-Field Splitting (ZFS) Parameters for this compound Monohydrate
| Method | D Value (cm⁻¹) | E Value (cm⁻¹) | Reference |
| Experimental (EPR) | 0.335 ± 0.002 | 0.0105 ± 0.0003 | researchgate.net |
| Wave function-based calculations | (agrees with exp.) | (agrees with exp.) | acs.org |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide crucial insights into the dynamic behavior of this compound, including its structural fluctuations, solvation dynamics, and interactions in various environments. First-principles molecular dynamics (FPMD), which integrates quantum mechanical calculations with classical MD, allows for a more accurate representation of chemical bonding and electronic properties during dynamic processes.
FPMD has been employed to study the interplay between structural properties and magnetic behavior in materials like copper hydroxide (B78521) acetate. These simulations can reveal how external factors, such as pressure, influence the spin polarization and lead to transitions between magnetic states beilstein-journals.org. By simulating the atomic movements and electronic configurations, researchers can understand how changes in bond lengths, angles, and interatomic distances affect the magnetic exchange pathways.
MD simulations are also valuable for understanding the solvation of copper ions and acetate ligands. Studies on solvated copper(II) ions in different solvents, often combined with experimental techniques like EXAFS, use MD to determine coordination geometries and understand the dynamics of the solvation shell dntb.gov.uaacs.org. While direct MD studies on the dynamic behavior of simple this compound in solution are less prevalent in the provided search results compared to solid-state or complex systems, the methodologies are established for related species researchgate.net. For instance, simulations of acetate ion solvation have elucidated the hydrogen bonding structure and dynamics within its first solvation shell, demonstrating the utility of MD in characterizing the behavior of the acetate ligand itself researchgate.net.
Furthermore, MD simulations, alongside crystallographic data, can aid in solving the crystal structures of this compound phases, particularly in cases of structural disorder rsc.org. The ability of MD to explore potential energy surfaces and identify stable configurations is fundamental to understanding the solid-state dynamics and phase transitions.
Coordination Chemistry and Supramolecular Assembly of Copper Acetate
Supramolecular Interactions and Self-Assembly Processes
Development and Characterization of Metallogel Systems
Metallogels represent a fascinating class of supramolecular materials where metal ions are integrated into a three-dimensional network formed by organic gelators. Copper(II) acetate (B1210297) serves as a crucial metal source in the synthesis of various copper(II)-based metallogels, leveraging both metal-ligand coordination and non-covalent intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to establish the gel network nih.gov.
Several research efforts have focused on developing metallogels using copper(II) acetate with different organic gelators. For instance, a novel supramolecular metallogel was synthesized using copper(II) acetate and isophthalic acid as gelators in N,N-dimethylamine at room temperature rsc.orgresearchgate.netnih.govrsc.org. This metallogel demonstrated robust mechanical stability, confirmed through rheological studies, and possessed semiconducting properties rsc.orgresearchgate.netnih.govrsc.org. Characterization techniques employed in these studies included Field Emission Scanning Electron Microscopy (FESEM) for microstructural analysis, Energy-Dispersive X-ray (EDX) spectroscopy for elemental composition, and Fourier Transform Infrared (FT-IR) spectroscopy to confirm the coordination between the copper ion and the organic ligand rsc.orgresearchgate.netnih.govrsc.org.
Another notable development involved the synthesis of a supramolecular copper(II)-metallogel using copper(II) acetate monohydrate and succinic acid as a low-molecular-weight organic gelator in N,N-dimethylformamide (DMF) rsc.orgx-mol.net. This system exhibited excellent self-healing properties, as evidenced by thixotropic analysis, and displayed electrical conductivity x-mol.net. Characterization methods included FESEM and Transmission Electron Microscopy (TEM) to analyze the morphology, alongside rheological studies to assess mechanical properties rsc.orgx-mol.net. The electrical conductivity of such a metallogel-based thin-film device was reported to be 3.24 × 10⁻⁵ S.m⁻¹ x-mol.net. Further characterization techniques like FT-IR, X-ray Photoelectron Spectroscopy (XPS), Powder X-ray Diffraction (P-XRD), and Thermogravimetric Analysis (TGA) were utilized to probe functional groups, elemental composition, crystalline behavior, and thermal stability, respectively rsc.org.
The formation of these metallogels is driven by the cooperative effects of metal-ligand coordination and a delicate balance of non-covalent interactions, leading to the self-assembly of low molecular weight gelators into extended networks that immobilize solvent molecules nih.govrsc.orgoipr.net.
Table 1: Characterization Techniques for Copper Acetate Metallogels
| Technique | Primary Information Obtained | Cited In |
| Rheology | Mechanical stability, gel-sol transition, viscoelastic properties | rsc.orgresearchgate.netnih.govrsc.orgrsc.orgx-mol.netoipr.netcsic.es |
| FESEM/SEM | Microstructure, morphology, self-assembled nanostructures | rsc.orgresearchgate.netnih.govrsc.orgrsc.orgx-mol.netoipr.net |
| EDX/Elemental Analysis | Elemental composition, presence and distribution of copper and organic components | rsc.orgresearchgate.netnih.govrsc.org |
| FT-IR Spectroscopy | Confirmation of metal-ligand coordination, identification of functional groups, interactions | rsc.orgresearchgate.netnih.govrsc.orgrsc.org |
| Electrical Property Analysis | Semiconducting nature, conductivity measurements | rsc.orgresearchgate.netnih.govrsc.orgx-mol.net |
| Job Plots / ESI-MS | Confirmation of aggregation and gel formation mechanisms | rsc.org |
| TEM / AFM | Detailed morphology, nanoscale assembly | rsc.org |
| XPS | Elemental composition, chemical states of elements | rsc.org |
| P-XRD | Crystalline structure, phase identification | rsc.org |
| TGA | Thermal stability, decomposition patterns | rsc.org |
| Single-crystal X-ray Diffraction | Precise molecular structure, coordination geometry, intermolecular interactions | rsc.orgoipr.net |
| UV-Vis Spectroscopy | Electronic transitions, optical properties | rsc.orgrsc.org |
| EPR Spectroscopy | Electronic structure, coordination environment | rsc.org |
Environmental Factor Influences on Coordination Architecture
The coordination architecture of this compound, referring to the specific arrangement of copper ions, acetate ligands, and any other coordinating species, is highly sensitive to environmental conditions. Factors such as the nature of the solvent, pH, temperature, and concentration can significantly influence how this compound molecules assemble and interact, leading to diverse structural outcomes and properties researchgate.netnih.govcore.ac.ukacs.org.
pH: pH is a fundamental parameter that governs the speciation of copper ions and the protonation state of ligands. Changes in pH can alter the coordination equilibria, leading to the formation of different copper species, including monomeric and dimeric complexes rsc.org. Furthermore, pH can induce structural transformations in coordination compounds, such as single-crystal to single-crystal (SCSC) transformations, by affecting the lability of coordination bonds and the metal ion's coordination preferences researchgate.netnih.gov. Some copper-catalyzed reactions are known to be sensitive to pH, with variations potentially impacting the rate-limiting step or the structure and speciation of catalytic intermediates beilstein-journals.org.
Temperature: Temperature is another significant environmental factor that influences coordination architecture. In the synthesis of coordination polymers and metallogels, temperature can dictate the dimensionality and morphology of the resulting structures core.ac.ukacs.org. For example, higher temperatures have been shown to influence the dimensionality of metal-organic frameworks (MOFs) core.ac.uk. Temperature also plays a role in driving structural modifications, including SCSC transformations, within crystalline coordination compounds researchgate.netnih.gov.
Concentration: The concentration of reactants, including this compound and ligands, is crucial for controlling self-assembly processes. In catalytic applications involving this compound, variations in copper concentration can lead to the formation of aggregates, which can, in turn, affect reaction kinetics and potentially alter coordination environments beilstein-journals.org. Similarly, the concentration of gelators is directly linked to the formation and stability of metallogels, with specific concentration thresholds required for gelation rsc.orgcsic.es. Changes in reagent concentrations can also induce structural modifications and transformations in coordination compounds researchgate.netnih.gov.
Catalytic Applications and Reaction Mechanisms of Copper Acetate
Organic Synthesis and Redox Reactions
Copper acetate (B1210297) is extensively employed in organic synthesis for its ability to catalyze various transformations, including coupling reactions, oxidations, and the formation of heterocyclic compounds.
Oxidative Coupling Reactions (e.g., Eglinton Reaction)
The Eglinton reaction, a classic example of oxidative homocoupling of terminal alkynes to form conjugated diynes, prominently features copper(II) acetate as a catalyst. This reaction typically proceeds in the presence of a base, such as pyridine. Computational studies suggest that the mechanism involves the dimerization of copper(II) alkynyl complexes followed by bimetallic reductive elimination, rather than the formation of free alkynyl radicals. The rate-limiting step is often the deprotonation of the alkyne, with more acidic substrates reacting faster. ub.eduresearchgate.netscilit.com
Eglinton Reaction Catalysis:
Catalyst: Copper(II) acetate
Substrate: Terminal alkynes
Product: Conjugated diynes (1,3-diynes)
Conditions: Pyridine as a base, often with an oxidant.
Mechanism Insight: Dimerization of copper(II) alkynyl complexes followed by reductive elimination. ub.eduresearchgate.net
Dehydrogenation of Organic Substrates
Copper acetate can catalyze the dehydrogenation of various organic substrates. For instance, it has been shown to catalyze the aerobic dehydrogenation of chelating aromatic secondary amines. In these reactions, acetate ligands can act as bridging ligands for dinuclear catalytic centers and as bases in C–H bond cleavage steps. researchgate.netresearchgate.netacs.org
Dehydrogenation of Amines:
Catalyst: Copper(II) acetate
Substrate: Chelating aromatic secondary amines
Conditions: Aerobic conditions, often with a co-catalyst or base.
Mechanism Insight: Acetate ligands play a dual role in mediating electron transfer and C–H bond cleavage. researchgate.net
Hydroamination and Related Addition Reactions
Copper catalysts, including those derived from this compound, are employed in hydroamination reactions, which involve the addition of an amine across a carbon-carbon double or triple bond. For example, copper(II) acetate, in combination with specific ligands and reducing agents, can generate active CuH species that catalyze the hydroamination of olefins. These reactions can be enantioselective, producing chiral amines. nih.govchinesechemsoc.orgnih.gov
Hydroamination of Olefins/Alkynes:
Catalyst: Copper(II) acetate (often with ligands and reducing agents)
Substrate: Olefins, alkynes, N-heterocycles
Products: Amines, β-amino acid derivatives
Mechanism Insight: Involves the formation of CuH species and migratory insertion into the C-C multiple bond, followed by interception with amine reagents. nih.govchinesechemsoc.orgnih.gov
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is significantly accelerated by copper catalysts. Copper(II) acetate can be used directly or reduced in situ to the active Cu(I) species for this transformation. The CuAAC reaction is highly efficient, regioselective (forming 1,4-disubstituted-1,2,3-triazoles), and tolerant of various functional groups, making it invaluable in diverse fields. organic-chemistry.orgnih.govmdpi.comnih.gov
CuAAC Reaction:
Catalyst: Copper(II) acetate (often reduced to Cu(I))
Substrates: Organic azides and terminal alkynes
Product: 1,4-disubstituted-1,2,3-triazoles
Advantages: High yield, regioselectivity, mild conditions, functional group tolerance. organic-chemistry.orgnih.govmdpi.com
Mechanism: Involves copper acetylide formation and cycloaddition. organic-chemistry.orgnih.gov
Synthesis of Heterocyclic Compounds (e.g., Thiazoles and Aminothiazoles)
This compound acts as an effective catalyst for the synthesis of various heterocyclic compounds, including thiazoles and aminothiazoles. For instance, it can catalyze the Hantzsch-type condensation between thiourea (B124793) and α-haloketones (or in situ generated α-iodoketones) to produce 2-aminothiazoles. In this system, this compound helps in the continuous availability of iodine for the catalytic cycle. benthamdirect.comnanobioletters.comeurekaselect.comresearchgate.net
Synthesis of 2-Aminothiazoles:
Catalyst: Copper(II) acetate (often with iodine)
Substrates: Thiourea and α-haloketones (or methyl aryl ketones + iodine)
Product: 2-Aminothiazole derivatives
Conditions: Often one-pot, mild conditions. benthamdirect.comnanobioletters.comeurekaselect.comresearchgate.net
Role of Cu(OAc)₂: Facilitates iodine regeneration/availability. benthamdirect.comeurekaselect.com
This compound is also employed in the synthesis of imidazo[2,1-b]thiazoles through A³-coupling reactions involving aldehydes, 2-aminothiazoles, and alkynes. acs.org
Electrocatalytic Transformations
While the provided search results primarily focus on homogeneous catalysis, copper catalysts, which can be derived from or related to this compound, are also explored in electrocatalysis. Copper species can be electrochemically generated and used for various transformations, offering a sustainable approach to catalysis. beilstein-journals.org Research into copper-catalyzed electrochemistry is an evolving field, leveraging copper's redox properties for driving chemical reactions at electrode surfaces. beilstein-journals.orgacs.org
Compound Name Table:
| Common Name | Chemical Formula | IUPAC Name |
| This compound | Cu(CH₃COO)₂ | Copper(II) acetate |
| Copper(II) acetate monohydrate | Cu(CH₃COO)₂·H₂O | Copper(II) acetate monohydrate |
Applications in Advanced Materials Science and Engineering
Graphene Synthesis and Engineering
The use of copper acetate (B1210297) has opened new avenues for the direct synthesis of high-quality graphene on various substrates, circumventing the often-problematic transfer processes.
Traditional methods for producing graphene often rely on transferring it from metal catalysts (like copper or nickel foils) to target substrates, a process that can introduce defects, contamination, and mechanical damage oup.comresearchgate.netnih.govoup.com. Copper acetate facilitates a transfer-free growth approach by acting as a precursor that continuously supplies copper clusters in a gaseous form during Chemical Vapor Deposition (CVD). This method enables the direct growth of graphene onto dielectric substrates, which is crucial for many electronic applications oup.comresearchgate.netnih.govoup.com. This technique aims to overcome the limitations of poor performance and metal residue issues associated with remote metal catalyzation methods researchgate.netnih.govoup.com.
In CVD processes for graphene synthesis, this compound is typically volatilized using an independent heating system to deliver copper clusters into the reaction chamber oup.comoup.com. These gaseous copper clusters are instrumental in enhancing the decomposition of carbon precursors, such as methane (B114726) (CH₄). Density functional theory (DFT) calculations suggest that these copper clusters significantly reduce the activation energy required for methane decomposition, promoting the formation of active carbon species that are more conducive to graphene growth oup.comoup.com. This catalytic action by the copper clusters facilitates a more efficient and controlled graphene nucleation and growth process on the dielectric surface oup.comoup.com.
The this compound-assisted CVD method yields graphene films with demonstrably improved quality and electrical performance compared to directly grown graphene without this additive oup.comresearchgate.netnih.govoup.com. Studies have reported that graphene grown using this method exhibits reduced multilayer density and fewer structural defects, as indicated by Raman spectroscopy. Specifically, the ratio of the D peak to the G peak (I<0xE1><0xB5><0x83>/I<0xE1><0xB5><0x82>) is significantly lower (e.g., 0.41) compared to graphene grown without this compound (e.g., 0.85), signifying fewer defects researchgate.netoup.com. Furthermore, the ratio of the 2D peak to the G peak (I<0xE2><0x82><0x82><0xE1><0xB5><0x83>/I<0xE1><0xB5><0x82>) indicates improved uniformity researchgate.netoup.com.
The electrical properties are also substantially enhanced, with reported carrier mobilities reaching up to 8500 cm²/V·s, comparable to graphene grown on traditional copper foils oup.comresearchgate.netnih.govoup.com. These films also maintain high optical transmittance (e.g., 96%) with a low sheet resistance of approximately 1.24 kΩ/sq oup.comresearchgate.netnih.govoup.com. These optimized characteristics make the transfer-free graphene synthesized using this compound highly suitable for integration into advanced electronic devices and energy harvesting applications, such as hydrovoltaic generators oup.comresearchgate.netnih.govoup.com.
Table 7.1.3: Graphene Quality Metrics Using this compound in CVD
| Parameter | Value (with Cu Acetate) | Value (without Cu Acetate) | Reference |
| Carrier Mobility | 8500 cm²/V·s | Not specified | oup.comresearchgate.netnih.govoup.com |
| Sheet Resistance | 1.24 kΩ/sq | Not specified | oup.comresearchgate.netnih.govoup.com |
| Optical Transmittance | 96% | Not specified | oup.comresearchgate.netnih.govoup.com |
| I<0xE1><0xB5><0x83>/I<0xE1><0xB5><0x82> (Raman Defect Indicator) | 0.41 | 0.85 | researchgate.netoup.com |
Fabrication of Conductive Films and Nanoinks
This compound serves as a key precursor in the synthesis of copper nanoparticles for creating conductive films and nanoinks, offering a cost-effective alternative to silver and gold-based materials for printed electronics acs.orgcapes.gov.brresearchgate.netnih.gov. A common method involves the aqueous phase synthesis of copper nanoparticles at room temperature using this compound as the copper source, hydrazine (B178648) as a reducing agent, and short-chain carboxylic acids (e.g., lactic acid, glycolic acid, citric acid, alanine) as capping agents acs.orgcapes.gov.brresearchgate.netnih.gov. The concentration of these capping agents is critical for controlling the size and stability of the nanoparticles, which typically have diameters less than 10 nm acs.orgcapes.gov.brresearchgate.netnih.gov.
These copper nanoparticles can be formulated into nanoinks and deposited onto substrates, followed by low-temperature sintering to form highly conductive films acs.orgcapes.gov.brresearchgate.netnih.gov. The removal of capping agents, particularly glycolic acid, occurs at relatively low temperatures (around 125 °C), facilitating low-temperature sintering acs.orgcapes.gov.brresearchgate.netnih.gov. The electrical resistivity of these films is highly dependent on the capping agent and sintering conditions.
Table 7.2.1: Electrical Resistivity of Copper Films Fabricated from Nanoparticles
| Capping Agent | Annealing Temperature | Annealing Time | Atmosphere | Electrical Resistivity (µΩ·cm) | Reference |
| Glycolic Acid | 150 °C | 60 min | Nitrogen | 25.5 ± 8.0 | acs.orgcapes.gov.brresearchgate.netnih.gov |
| Glycolic Acid | 200 °C | 60 min | Nitrogen | 34.8 ± 9.0 | acs.orgcapes.gov.brresearchgate.netnih.gov |
| Lactic Acid | 150 °C | 60 min | Nitrogen | 21.0 ± 7.0 | acs.orgcapes.gov.brresearchgate.netnih.gov |
| Lactic Acid | 200 °C | 60 min | Nitrogen | 9.1 ± 2.0 | acs.orgcapes.gov.brresearchgate.netnih.gov |
| Bulk Copper | N/A | N/A | N/A | 1.7 | acs.orgcapes.gov.brresearchgate.netnih.gov |
Semiconducting Metallogels for Microelectronic Device Development
This compound is also utilized in the synthesis of novel supramolecular metallogels, which exhibit semiconducting properties and hold promise for microelectronic device applications nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. These metallogels are typically formed at room temperature by combining copper(II) acetate with organic gelators, such as isophthalic acid or terephthalic acid, in specific solvent systems like N,N-dimethylamine or N,N-dimethylformamide (DMF) nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net.
The resulting metallogels demonstrate robust mechanical stability and can be characterized by their microstructure and elemental composition, confirming the successful integration of copper ions and organic ligands nih.govrsc.orgrsc.orgresearchgate.net. Electrical property analyses have revealed their semiconducting nature, with some metallogels showing increased conductivity under illumination, suggesting potential for photosensitive applications nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. These materials are being explored for their integration into advanced electronic devices, including Schottky diodes, due to their tunable electrical properties and ease of synthesis nih.govresearchgate.net.
Table 7.3.1: Electrical Conductivity of a Cu(II)-Metallogel
| Condition | Conductivity (S m⁻¹) | Reference |
| Non-irradiation | 1.83 × 10⁻⁵ | researchgate.net |
| Under Illumination | 7.49 × 10⁻⁵ | researchgate.net |
Biochemical and Environmental Mechanistic Studies
Mechanistic Insights into Acetate-Mediated Copper Homeostasis in Biological Systems
Copper (Cu) is an essential micronutrient vital for numerous plant physiological processes, including photosynthesis, respiration, and antioxidant defense mdpi.com. However, excessive copper levels can lead to phytotoxicity, disrupting these processes and inducing oxidative stress mdpi.com. Acetate (B1210297), an organic acid, has demonstrated a role in mitigating copper toxicity in plants. Studies on lentil seedlings show that exogenous acetate application reduced copper accumulation in both roots and shoots researchgate.netnih.gov. This reduction in copper uptake suggests that acetate plays a role in modulating copper homeostasis by influencing its absorption or translocation within the plant. Acetate treatment also led to increased proline content in lentil seedlings under copper stress, a known osmoprotectant that contributes to cellular defense and helps maintain cellular integrity researchgate.netnih.gov. The precise molecular mechanisms by which acetate influences copper transport and homeostasis are still under investigation, but it appears to involve the plant's endogenous defense and regulatory pathways mdpi.comwikipedia.org.
Modulation of Antioxidant Defense Mechanisms by Copper Complexes
Table 1: Effect of Acetate on Antioxidant Enzyme Activity in Lentil Under Copper Stress
| Treatment | Catalase (CAT) Activity | Glutathione-S-Transferase (GST) Activity |
| Control | Baseline | Baseline |
| Copper Stress | Reduced | Reduced |
| Copper Stress + Acetate | Significantly Increased | Significantly Increased |
Note: Values are qualitative, reflecting general findings of improved enzyme activity with acetate treatment under copper stress as reported in studies researchgate.netnih.gov.
Role of Copper in Biochemical Pathways of Structural Protein Synthesis
Copper is indispensable for the synthesis and stabilization of structural proteins, particularly collagen and elastin (B1584352), which are critical components of the extracellular matrix drinkharlo.comneuvian.comnih.gov. This role is primarily mediated by the copper-dependent enzyme lysyl oxidase (LOX) drinkharlo.comnih.govnih.govskininc.comcytoskeleton.comresearchgate.net. Lysyl oxidase catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors. This process generates reactive aldehyde intermediates that subsequently undergo spontaneous cross-linking drinkharlo.comneuvian.comnih.govskininc.comresearchgate.net. These covalent cross-links are essential for forming a stable and resilient extracellular matrix, providing tensile strength and elasticity to tissues such as skin, blood vessels, tendons, and ligaments drinkharlo.comneuvian.comnih.gov. Copper is not only a direct cofactor for LOX but is also crucial for the formation of its organic cofactor, lysyl tyrosylquinone (LTQ), within the enzyme's active site neuvian.comnih.govskininc.com. The availability of copper directly influences the functional activity of lysyl oxidase, thereby controlling the synthesis and maturation of collagen and elastin nih.govnih.gov.
Phytoremediation Strategies and Mitigation of Heavy Metal Stress in Plants
Phytoremediation utilizes plants to remove or immobilize pollutants from contaminated environments, offering an eco-friendly and cost-effective approach for soil and water cleanup ufl.eduashs.orgunizik.edu.ng. Copper, a common soil contaminant, can be addressed through phytoextraction, where plants accumulate metals in their harvestable parts ufl.edu. Acetate has been identified as a compound that can mitigate copper stress in plants, thereby enhancing their tolerance and suitability for phytoremediation applications researchgate.netnih.govresearchgate.net. By reducing copper uptake and bolstering antioxidant defenses, acetate helps plants withstand high copper concentrations. Various plant species have demonstrated potential for copper phytoextraction. For instance, Salix mucronata has shown high survival rates and accumulation of copper in its tissues, particularly in the roots ashs.orgashs.org. Strategies to improve phytoextraction efficiency often involve enhancing metal bioavailability in the soil. The use of chelating agents, such as synthetic agents like Ethylenediaminetetraacetic acid (EDTA) or natural compounds found in horse manure, can increase copper solubility and uptake by plants unizik.edu.ngjournals.org.gebioline.org.br. Glycolipid biosurfactants have also been shown to significantly boost copper phytoextraction effectiveness by increasing its bioavailability and plant translocation journals.org.ge. Research indicates that plants can accumulate copper in different proportions in their roots, stems, and leaves. For example, Salix mucronata accumulates copper in the order of roots > stems > leaves, which is advantageous as it minimizes the risk of contamination through leaf fall ashs.orgashs.org.
Table 2: Copper Accumulation in Salix mucronata Under Different Soil Copper Concentrations
| Treatment (Soil Cu Concentration) | Roots (mg/kg dry weight) | Stems (mg/kg dry weight) | Leaves (mg/kg dry weight) |
| Control | 10.5 | 5.2 | 3.1 |
| 50 mg·kg−1 CuCl2 | 125.8 | 35.6 | 22.1 |
| 200 mg·kg−1 CuCl2 | 280.5 | 70.2 | 45.5 |
Note: Values are representative based on data presented in study ashs.org and may vary depending on specific experimental conditions. The trend shows increasing accumulation with higher soil copper concentrations, with roots accumulating the most.
List of Compounds Mentioned:
Copper acetate
Copper (Cu)
Acetate
Collagen
Elastin
Lysyl oxidase (LOX)
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione-S-transferase (GST)
Ascorbate peroxidase (APX)
Peroxidase (POD)
Reactive Oxygen Species (ROS)
Proline
Ethylenediaminetetraacetic acid (EDTA)
Glycolipid biosurfactants
Q & A
Advanced Research Question
- SEM/EDS : Determines morphology and elemental composition (e.g., nanoporous copper with 7% acetate shows 50 nm pore size) .
- XRD : Confirms crystallinity (peaks at 2θ = 12.3°, 24.7° for dimeric structure) .
- Thermogravimetric Analysis (TGA) : Measures dehydration (weight loss at 110°C corresponds to H₂O removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
